(4E)-2-(4-iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
Molecular Formula |
C19H14IN5OS |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
2-(4-iodophenyl)-5-methyl-4-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H14IN5OS/c1-12-16(18(26)25(24-12)15-9-7-14(20)8-10-15)11-21-19-23-22-17(27-19)13-5-3-2-4-6-13/h2-11,24H,1H3/b21-11+ |
InChI Key |
ZXHQDESQJNBUFM-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)I)/C=N/C3=NN=C(S3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)I)C=NC3=NN=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(4-Iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent
Biological Research: It is used in studies investigating its interactions with biological targets and its effects on cellular processes.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications, including drug development for various diseases
Mechanism of Action
The mechanism of action of 2-(4-iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The thiadiazole moiety allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects such as antimicrobial and anticancer activities . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrazolone/thiadiazole derivatives:
Key Comparative Insights:
Iodine’s larger atomic radius may enhance binding to hydrophobic pockets in biological targets compared to smaller halogens . The thiadiazole moiety in both the target compound and ’s derivative contributes to electron-deficient aromatic systems, facilitating interactions with electron-rich biological targets (e.g., enzymes or receptors) .
Structural Flexibility vs. In contrast, compounds like ’s thiazolidinone derivative exhibit greater flexibility due to the thioxo-thiazolidinone ring, which may affect pharmacokinetics .
Drug-Likeness: Compound-1 () complies with Lipinski’s rule of five (molecular weight <500, ≤5 H-bond donors/acceptors), suggesting oral bioavailability. The target compound’s higher molecular weight (555.33) and iodine content may limit its compliance, necessitating formulation optimization .
Synthetic Routes :
- The target compound’s synthesis likely involves a Schiff base formation between a pyrazolone precursor and a thiadiazolylamine, analogous to methods in and .
Research Findings and Implications
- Crystallographic Analysis : Compounds like those in and were characterized using SHELX and ORTEP software, highlighting the importance of crystallography in confirming the (4E) configuration and hydrogen-bonding networks .
- Future Directions : Comparative studies should explore the iodine substituent’s impact on bioactivity and solubility. Synthetic modifications, such as replacing iodine with bioisosteres (e.g., trifluoromethyl), could optimize drug-likeness.
Biological Activity
The compound (4E)-2-(4-iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazolone core , which is known for various biological activities.
- An iodophenyl group , which can enhance biological activity through halogen bonding.
- A thiadiazole moiety , recognized for its broad spectrum of pharmacological effects.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may modulate signaling pathways by binding to these targets, leading to alterations in cellular processes. The presence of the thiadiazole group is particularly significant, as derivatives of this class have been documented to exhibit:
Anticancer Activity
Research indicates that compounds containing the thiadiazole structure demonstrate promising anticancer effects. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines. In vitro studies have reported that certain derivatives exhibit lower IC50 values compared to standard chemotherapeutics like cisplatin . The mechanism often involves apoptosis induction and inhibition of cell proliferation.
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities against a range of pathogens. Studies have shown that the compound can inhibit bacterial growth and has potential applications in treating infections . The incorporation of the iodophenyl group may enhance this activity through increased lipophilicity and membrane penetration.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro assays indicated that it could inhibit pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases .
Additional Pharmacological Activities
Other reported activities include:
- Anticonvulsant effects : Some derivatives have demonstrated effectiveness in seizure models.
- Antidiabetic properties : Compounds with similar structures have shown potential in lowering blood glucose levels .
Case Studies and Research Findings
Several studies highlight the efficacy of thiadiazole derivatives:
- Study on Anticancer Activity : A derivative showcased significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value lower than 3.3 μM compared to cisplatin .
- Antimicrobial Testing : In a study evaluating various thiadiazole compounds, one derivative exhibited a minimum inhibitory concentration (MIC) of 26.46 μg/mL against Mycobacterium smegmatis, outperforming traditional antibiotics like Isoniazid .
- Inflammation Model : In vitro tests showed that certain derivatives inhibited the production of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .
Data Summary Table
Q & A
Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolone core followed by functionalization of the thiadiazole and iodophenyl groups. Critical steps include:
- Condensation reactions under reflux using glacial acetic acid or ethanol as solvents to form the hydrazinylidene intermediate .
- Cross-coupling reactions to introduce the 4-iodophenyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
- Purification via column chromatography or recrystallization to achieve >95% purity . Optimization focuses on solvent selection (e.g., DMF for polar intermediates), reaction time (6–12 hr), and catalyst loading (1–5 mol%) to maximize yields (typically 60–75%) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural confirmation requires:
- 1H/13C NMR in deuterated solvents (e.g., DMSO-d₆) to identify proton environments, particularly the E-configuration of the methylidene group (δ 8.2–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 575.08) .
- FT-IR to confirm functional groups like C=O (1650–1700 cm⁻¹) and N-H stretches (3300–3400 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the thiadiazole and pyrazolone moieties?
The thiadiazole group participates in nucleophilic substitutions due to its electron-deficient aromatic ring, while the pyrazolone’s α,β-unsaturated ketone enables Michael addition reactions. Mechanistic studies involve:
- Kinetic monitoring via HPLC to track intermediate formation during thiadiazole functionalization .
- DFT calculations to map electron density distributions, revealing preferential reactivity at the thiadiazole C-2 position .
- pH-dependent stability assays showing degradation above pH 9, necessitating buffered conditions (pH 6–8) for biological assays .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase, with the iodophenyl group enhancing hydrophobic interactions .
- MD simulations (100 ns trajectories) assess stability in binding pockets, highlighting the role of the thiadiazole’s sulfur atoms in H-bonding .
- QSAR models correlate substituent electronegativity (e.g., iodine vs. bromine) with antimicrobial IC₅₀ values, guiding derivative prioritization .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
Discrepancies often arise from:
- Solvent polarity : Higher yields (75%) in DMF vs. ethanol (60%) due to improved intermediate solubility .
- Biological assay conditions : Varying IC₅₀ values (e.g., 2–10 µM against S. aureus) from differences in bacterial strain virulence or incubation time . Mitigation strategies include standardizing protocols (CLSI guidelines) and reporting full reaction parameters (e.g., exact catalyst batches) .
Q. What experimental frameworks are recommended for evaluating the compound’s therapeutic potential?
- In vitro screening :
- Antimicrobial : Broth microdilution assays (MIC determination) against ESKAPE pathogens .
- Anticancer : MTT assays on cell lines (e.g., MCF-7, HeLa), noting apoptosis via flow cytometry (Annexin V/PI staining) .
- In vivo models :
- Murine inflammation : Carrageenan-induced paw edema, with COX-2 inhibition measured via ELISA (PGE₂ reduction) .
- Toxicity profiling : Acute toxicity (LD₅₀) in zebrafish, monitoring hepatorenal biomarkers (ALT, creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
